6-chloro-9-(2-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-Chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and amine precursors under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound shares a similar core structure but differs in the substituents attached to the chromene and oxazine rings.
2-Methoxyphenyl isocyanate: While not structurally identical, this compound is used in similar synthetic applications.
Uniqueness
The uniqueness of 6-chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C25H20ClNO4 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-9-[(2-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20ClNO4/c1-29-22-10-6-5-9-17(22)13-27-14-20-24-19(11-21(26)25(20)30-15-27)18(12-23(28)31-24)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3 |
InChI Key |
XMHSYPDNJROFGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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